molecular formula C18H17N3O B12039947 (5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone CAS No. 618091-15-9

(5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone

Cat. No.: B12039947
CAS No.: 618091-15-9
M. Wt: 291.3 g/mol
InChI Key: UMQLOKXCAJAJGA-UHFFFAOYSA-N
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Description

(5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone is a heterocyclic compound with the molecular formula C17H15N3O It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone typically involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with p-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone
  • (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone
  • (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone

Uniqueness

(5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both p-tolyl and o-tolyl groups enhances its potential for diverse applications compared to similar compounds with different substituents .

Biological Activity

The compound (5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone , a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant case studies.

Structural Overview

The structure of this compound features a pyrazole ring substituted with an amino group and two aromatic moieties (P-tolyl and O-tolyl). This unique configuration is believed to enhance its interaction with biological targets, leading to various pharmacological effects.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

CompoundCell LineInhibition (%)Reference
5-Amino-1-(4-methoxyphenyl)-1H-pyrazoleHepG2 (Liver)54.25%
5-Amino-1-(4-methoxyphenyl)-1H-pyrazoleHeLa (Cervical)38.44%

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to anticancer properties, the compound exhibits anti-inflammatory effects. Studies have suggested that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, which are crucial in inflammatory pathways. For example, certain analogs have demonstrated the ability to reduce TNF-alpha levels significantly in vitro, indicating potential for treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are also noteworthy. Compounds similar to this compound have been shown to scavenge free radicals effectively, thus providing protective effects against oxidative stress . This activity is essential for developing therapies for conditions related to oxidative damage.

The mechanisms underlying the biological activities of this compound can be attributed to its structural features:

  • Receptor Interactions : The presence of the amino group allows for hydrogen bonding with target receptors, enhancing binding affinity.
  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression and inflammation, as seen with related compounds targeting p38 MAP kinase .

Case Studies

Several studies have explored the pharmacological potential of pyrazole derivatives:

  • Selective Inhibition of p38 MAP Kinase : A study highlighted the development of selective inhibitors based on pyrazole scaffolds that showed significant inhibition of p38 MAP kinase, crucial for inflammatory responses .
  • In Vitro Efficacy Against Cancer Cell Lines : A series of experiments demonstrated that specific modifications on the pyrazole ring led to enhanced anticancer activity against various cell lines while maintaining low toxicity towards normal cells .

Properties

CAS No.

618091-15-9

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

[5-amino-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C18H17N3O/c1-12-7-9-14(10-8-12)21-18(19)16(11-20-21)17(22)15-6-4-3-5-13(15)2/h3-11H,19H2,1-2H3

InChI Key

UMQLOKXCAJAJGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=CC=C3C)N

Origin of Product

United States

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